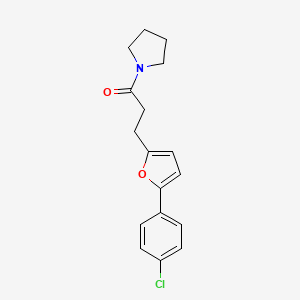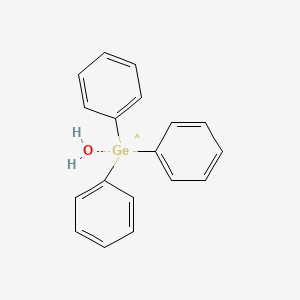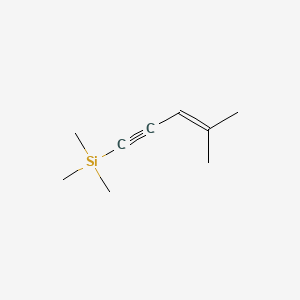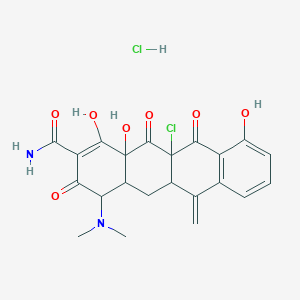
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a furan ring, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and furfural as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and furfural.
Cyclization: The intermediate undergoes cyclization to form the furan ring.
Addition of Pyrrolidine: The final step involves the addition of pyrrolidine to the intermediate, resulting in the formation of this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the furan ring and pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structure, which can interact with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by affecting the activity of key proteins or transcription factors.
Vergleich Mit ähnlichen Verbindungen
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share the pyrrolidine ring but differ in their substituents and biological activities.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid have the furan ring but lack the chlorophenyl group, leading to different chemical properties and applications.
Chlorophenyl Compounds: 4-chlorobenzaldehyde and 4-chlorophenylacetic acid contain the chlorophenyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for various applications in research and industry.
Eigenschaften
CAS-Nummer |
853312-21-7 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
3-[5-(4-chlorophenyl)furan-2-yl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H18ClNO2/c18-14-5-3-13(4-6-14)16-9-7-15(21-16)8-10-17(20)19-11-1-2-12-19/h3-7,9H,1-2,8,10-12H2 |
InChI-Schlüssel |
AIPQSBIIQRAELO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)





![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
